4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
CAS No.: 2320377-13-5
Cat. No.: VC5444854
Molecular Formula: C8H10N4O
Molecular Weight: 178.195
* For research use only. Not for human or veterinary use.
![4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one - 2320377-13-5](/images/structure/VC5444854.png)
Specification
CAS No. | 2320377-13-5 |
---|---|
Molecular Formula | C8H10N4O |
Molecular Weight | 178.195 |
IUPAC Name | 4-propan-2-yl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one |
Standard InChI | InChI=1S/C8H10N4O/c1-4(2)6-5-3-9-10-7(5)8(13)12-11-6/h3-4H,1-2H3,(H,9,10)(H,12,13) |
Standard InChI Key | WDOZERVKZFFGBG-UHFFFAOYSA-N |
SMILES | CC(C)C1=NNC(=O)C2=C1C=NN2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
4-Isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one consists of a pyrazole ring fused to a pyridazine ring at the 3,4-positions, with a ketone group at position 7 and an isopropyl substituent at position 4. The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) contributes to the compound’s aromaticity and electronic properties, while the pyridazine ring (a six-membered di-aza heterocycle) introduces additional hydrogen-bonding capabilities . The isopropyl group enhances lipophilicity, potentially improving membrane permeability and target engagement.
The molecular formula is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol. This aligns with analogs such as 1-(4-fluorophenyl)-4-isopropyl derivatives (C₁₄H₁₃FN₄, 288.35 g/mol) and phenyl-substituted variants (C₁₄H₁₄N₄O, 254.29 g/mol) , adjusted for the absence of aromatic substituents.
Table 1: Comparative Molecular Data for Pyrazolo-Pyridazine Derivatives
Spectroscopic and Analytical Characterization
While experimental data for the target compound are sparse, analogous pyrazolo-pyridazines are typically characterized using:
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Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 7.0–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and carbonyl carbons (δ 160–170 ppm in ¹³C NMR).
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High-Performance Liquid Chromatography (HPLC): Retention times influenced by lipophilicity, with logP values ranging from 1.5–3.0 for similar structures .
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Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula, accompanied by fragmentation patterns indicative of the pyrazolo-pyridazine core.
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one likely follows strategies employed for related compounds:
Diaza-Wittig Reaction
This method, used for 1-(4-fluorophenyl) analogs, involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For the target compound, a hypothetical pathway could involve:
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Condensation of isopropyl hydrazine with a pyridazine precursor.
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Cyclization via intramolecular nucleophilic attack to form the pyrazole ring.
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Oxidation or tautomerization to stabilize the ketone at position 7 .
Cyclocondensation of Aminopyridazines
Patent literature describes azole-fused pyridazinones synthesized through cyclocondensation reactions between aminopyridazines and carbonyl compounds . For example:
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Reaction of 4-isopropyl-3-aminopyridazine with a β-ketoester under acidic conditions.
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Formation of the pyrazole ring via dehydration and cyclization .
Optimization Challenges
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Regioselectivity: Ensuring the isopropyl group occupies the 4-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Yield Improvements: Multi-step syntheses often suffer from low cumulative yields (20–40% for analogous compounds), necessitating purification via column chromatography or recrystallization.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its heterocyclic core and substituents:
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Aqueous Solubility: Limited due to the aromatic rings and isopropyl group; estimated <1 mg/mL at pH 7.4.
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logP: Predicted ~2.5 (using software tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity and Mechanism
While direct studies are lacking, structural analogs exhibit:
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GPR139 Agonism: Pyrazolo-pyridazines in patent literature act as GPR139 agonists, a receptor implicated in schizophrenia and depression . The target compound may modulate monoaminergic pathways via similar mechanisms.
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Enzyme Inhibition: Pyrazole derivatives often inhibit kinases (e.g., EGFR) or phosphodiesterases, suggesting potential anticancer applications .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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4-Fluorophenyl vs. Isopropyl: Fluorophenyl groups enhance target affinity via halogen bonding (e.g., kinase inhibition), while isopropyl improves metabolic stability by shielding reactive sites .
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Phenyl-Substituted Derivatives: Exhibit higher logP values (e.g., 3.1 for C₁₄H₁₄N₄O ), correlating with increased cell membrane permeability but reduced aqueous solubility.
Synthetic Accessibility
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Phenyl Analogs: Require costly palladium-catalyzed coupling reactions for aryl group introduction .
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Target Compound: Simplified synthesis due to the absence of aromatic substituents, though regioselectivity remains a challenge.
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and brain penetration in rodent models for CNS applications .
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Structure-Activity Relationship (SAR): Systematically vary substituents at positions 1 and 4 to optimize potency and selectivity.
Industrial Applications
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